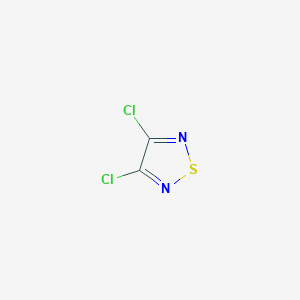

3,4-Dichloro-1,2,5-thiadiazole

Vue d'ensemble

Description

3,4-Dichloro-1,2,5-thiadiazole is a chlorinated thiadiazole compound with the molecular formula C2Cl2N2S. It is a colorless liquid with a boiling point of 158°C and a density of 1.648 g/mL at 25°C . This compound is known for its stability and unique chemical properties, making it a valuable building block in various chemical syntheses and industrial applications .

Mécanisme D'action

Target of Action

3,4-Dichloro-1,2,5-thiadiazole is primarily used as a sulfur transfer reagent . It interacts with various thiols, which are organic compounds containing a sulfhydryl (-SH) group . These thiols serve as the primary targets of the compound.

Mode of Action

The compound acts as an electrophilic sulfur transfer agent . It reacts with various thiols at room temperature, leading to the simultaneous formation of symmetrical trisulfides and ethanedinitrile . This reaction is highly selective and efficient, with short reaction times ranging from 20 to 50 minutes .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the transformation of thiols into symmetrical trisulfides . This process is significant in various biological and chemical contexts, including the synthesis of certain pharmaceuticals .

Result of Action

The primary result of the action of this compound is the formation of symmetrical trisulfides and ethanedinitrile . These products have various applications, including the synthesis of pharmaceuticals . For instance, this compound is used as a building block in the preparation of the β-adrenergic blocking agent, Timolol .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of moisture . The compound is hygroscopic, meaning it absorbs moisture from the air . Therefore, it should be stored under dry inert gas and is incompatible with moisture, as well as with oxidizing agents, acids, and bases .

Analyse Biochimique

Biochemical Properties

It is known to interact with various biomolecules, potentially influencing their function

Cellular Effects

It is known to inhibit nitrification in soil, suggesting it may have an impact on cellular processes related to nitrogen metabolism

Molecular Mechanism

The molecular mechanism of action of 3,4-Dichloro-1,2,5-thiadiazole is not well-established. It is known to generate nitrile sulfides, which could potentially interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

It is known to inhibit nitrification, suggesting it may interact with enzymes or cofactors involved in nitrogen metabolism

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dichloro-1,2,5-thiadiazole can be synthesized through the reaction of cyanogen with sulfur dichloride in the presence of a catalytic amount of chloride ion . The reaction proceeds as follows:

(CN)2+SCl2→C2Cl2N2S

The sulfur dichloride is typically dissolved in an organic solvent such as dimethylformamide, tetrahydrofuran, dimethylacetamide, or N-methylpyrrolidone. Dimethylformamide is particularly effective in producing good yields of the thiadiazole . The chloride ion catalyst can be sourced from various ionic chlorine compounds, including tetraethylammonium chloride, tetramethylammonium chloride, and potassium chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps achieve consistent quality in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dichloro-1,2,5-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further utilized in different chemical and industrial applications .

Applications De Recherche Scientifique

3,4-Dichloro-1,2,5-thiadiazole has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Dichloro-4-pyridinecarboxaldehyde

- 2,4-Dichloro-6,7-dimethoxyquinazoline

- 2,4-Dichloro-5-methoxypyrimidine

- 2,4-Dichloro-5-fluoropyrimidine

- 2-Chloro-3,4-dimethoxybenzoic acid

- 2,4-Dichloro-5-nitropyrimidine

- 2,4-Dichloro-6-methylaniline

- 3,5-Dichloro-1,2-diaminobenzene

- 2-Amino-1,3,4-thiadiazole

Uniqueness

3,4-Dichloro-1,2,5-thiadiazole stands out due to its unique combination of chlorine atoms and the thiadiazole ring, which imparts distinct chemical reactivity and stability. Its ability to undergo various substitution reactions and its role as a building block in the synthesis of complex molecules make it a valuable compound in both research and industrial applications .

Activité Biologique

3,4-Dichloro-1,2,5-thiadiazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound contains a thiadiazole ring with two chlorine substituents at the 3 and 4 positions. The presence of the electron-withdrawing chlorine atoms enhances the electrophilic character of the compound, making it reactive towards various biological targets.

Biological Activities

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, including Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibitory effects. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, such as A2058 (melanoma) and HepG2 (hepatocellular carcinoma). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A2058 (Melanoma) | 5.0 |

| HepG2 (Hepatocellular Carcinoma) | 10.0 |

These findings suggest that this compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. Studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in cellular models of inflammation. This activity may be attributed to its ability to inhibit nuclear factor kappa B (NF-κB) signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in cell wall synthesis.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Mechanism : The inhibition of NF-κB signaling reduces the expression of inflammatory mediators.

Case Studies

Several case studies have explored the efficacy of this compound in various settings:

- Study on Antimicrobial Resistance : A study evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria. The results indicated that it retained activity against strains resistant to common antibiotics.

- Cancer Cell Line Study : In a comparative study with standard chemotherapeutics like cisplatin and doxorubicin, this compound showed comparable or superior efficacy in inhibiting cancer cell growth in vitro.

Propriétés

IUPAC Name |

3,4-dichloro-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N2S/c3-1-2(4)6-7-5-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZQOVYRCBAMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205896 | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-20-1 | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-1,2,5-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE8RVW5SWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3,4-Dichloro-1,2,5-thiadiazole?

A1: this compound is a heterocyclic compound.

Q2: Can you describe the dissociation pathways of this compound?

A2: Research using time-of-flight mass spectrometry and computational studies has revealed two primary dissociation pathways for the molecular cation of this compound: [1]

Q3: How is computational chemistry used in understanding this compound?

A3: Computational methods play a crucial role in studying this compound. Theoretical calculations, such as density functional theory (DFT), help determine the compound's geometry and vibrational frequencies, aiding in interpreting experimental spectroscopic data. [2] Furthermore, ab initio calculations are used to estimate enthalpy changes (ΔH) for various reactions, providing insights into the energetics of dissociation pathways and supporting experimental findings. [1]

Q4: What are the applications of this compound in organic synthesis?

A4: this compound is a versatile building block in organic synthesis. [4, 5, 6] Key applications include:

Q5: How does the structure of this compound relate to its reactivity?

A5: The presence of two chlorine atoms at the 3- and 4-positions of the 1,2,5-thiadiazole ring significantly influences its reactivity. [5, 10, 11]

Q6: Are there alternative compounds to this compound for specific applications?

A6: While this compound is a valuable compound, exploring alternatives is crucial for optimizing cost, performance, and environmental impact.

Q7: What are the environmental concerns associated with this compound?

A7: As with any chemical compound, understanding the environmental impact of this compound is essential for responsible use. While specific data might be limited:

Q8: What are the future directions for research on this compound?

A8: Research on this compound continues to expand, with several promising directions:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.